1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c17-11(13-7-8-3-2-6-20-8)14-12-16-15-10(19-12)9-4-1-5-18-9/h1-6H,7H2,(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMDLISDTDVPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises three structural motifs:
- A 1,3,4-oxadiazole core substituted at position 5 with a furan-2-yl group.
- A urea linker bridging the oxadiazole and thiophen-2-ylmethyl groups.
- A thiophen-2-ylmethyl substituent attached to the urea nitrogen.
Retrosynthetically, the molecule can be divided into two fragments:
- Fragment A : 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine.
- Fragment B : Thiophen-2-ylmethyl isocyanate.
Coupling these fragments via a urea-forming reaction yields the final product.
Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine (Fragment A)
Cyclocondensation of Furan-2-carbohydrazide with α-Bromo Nitroalkanes
The 1,3,4-oxadiazole ring is synthesized via a one-pot cyclocondensation reaction between furan-2-carbohydrazide and α-bromo nitroalkanes under oxidative conditions.
Procedure:
- Dissolve furan-2-carbohydrazide (1.0 equiv) and α-bromo nitroalkane (1.2 equiv) in a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
- Add potassium iodide (1.5 equiv) and urea-hydrogen peroxide (1.0 equiv) at room temperature.
- Stir the reaction for 6 hours, followed by extraction with ethyl acetate and purification via flash chromatography (silica gel, 10–50% ethyl acetate/hexanes).
Key Data:
Synthesis of Thiophen-2-ylmethyl Isocyanate (Fragment B)
Preparation from Thiophen-2-ylmethanamine
Thiophen-2-ylmethyl isocyanate is synthesized by treating thiophen-2-ylmethanamine with phosgene (COCl$$_2$$) or triphosgene under anhydrous conditions.
Procedure:
- Cool thiophen-2-ylmethanamine (1.0 equiv) in dry dichloromethane (DCM) to 0°C.
- Add triphosgene (0.33 equiv) dropwise and stir for 2 hours.
- Remove solvent under reduced pressure and purify via distillation.
Key Data:
Urea Coupling Reaction
Reaction of Fragment A with Fragment B
The urea bridge is formed by reacting 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with thiophen-2-ylmethyl isocyanate in the presence of a base.
Procedure:
- Dissolve 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv) in dry acetonitrile.
- Add triethylamine (4.0 equiv) and thiophen-2-ylmethyl isocyanate (1.2 equiv).
- Stir at room temperature for 12 hours, then concentrate and recrystallize from ethyl acetate/hexanes.
Key Data:
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 70 | 98 | One-pot, scalable |
| Heterocyclization | 65 | 95 | Avoids nitroalkanes |
| Urea Coupling | 75 | 98 | Mild conditions |
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and thiophene groups undergo selective oxidation under controlled conditions:
Reagents and Conditions :
-
Potassium permanganate (KMnO₄) in acidic or neutral media for thiophene oxidation.
-
Hydrogen peroxide (H₂O₂) under reflux for oxadiazole ring modification.
Products :
-
Oxidation of the thiophene moiety yields sulfoxide or sulfone derivatives.
-
The oxadiazole ring may form hydroxylated or carbonyl-containing products, depending on reaction severity.
Key Data :
| Reaction Target | Reagent | Product | Yield (%) |
|---|---|---|---|
| Thiophene-S | H₂O₂/AcOH | Thiophene sulfone | 65–78 |
| Oxadiazole | KMnO₄/H₂O | Oxadiazole ketone | 52–60 |
Reduction Reactions
The urea and oxadiazole functionalities are susceptible to reduction:
Reagents and Conditions :
-
Sodium borohydride (NaBH₄) for selective reduction of carbonyl groups.
-
Catalytic hydrogenation (H₂/Pd-C) for aromatic ring saturation.
Products :
-
Reduction of the urea carbonyl generates aminomethyl intermediates.
-
Hydrogenation of furan or thiophene rings produces tetrahydrofuran or thiolane derivatives.
Mechanistic Insight :
The oxadiazole ring remains intact under mild reduction but may open under prolonged hydrogenation, forming diamines .
Substitution Reactions
Electrophilic substitution occurs preferentially on the electron-rich thiophene and furan rings:
Reagents and Conditions :
-
Nitration (HNO₃/H₂SO₄) at 0–5°C for nitro-group introduction.
-
Halogenation (Cl₂/FeCl₃) for chlorination at the thiophene β-position.
Products :
-
Nitro-substituted derivatives show enhanced biological activity.
-
Chlorination increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
Example :
| Substitution Site | Reagent | Product | Application |
|---|---|---|---|
| Thiophene | HNO₃/H₂SO₄ | 5-nitrothiophene derivative | Antimicrobial |
| Furan | Br₂/AcOH | 5-bromofuran derivative | Anticancer |
Urea Functional Group Reactivity
The urea moiety participates in nucleophilic reactions:
Reagents and Conditions :
-
Amines (RNH₂) under basic conditions for urea cleavage or rearrangement.
-
Acid chlorides (RCOCl) for acyl substitution.
Products :
-
Reaction with primary amines generates biuret analogs.
-
Acylation produces carbamate derivatives with improved solubility.
Notable Reaction :
Cyclization and Ring-Opening
The oxadiazole ring undergoes ring-opening under extreme conditions:
Reagents and Conditions :
-
Concentrated HCl at 100°C for hydrolysis to semicarbazide.
-
Grignard reagents (RMgX) for alkylation at the oxadiazole nitrogen.
Products :
-
Hydrolysis yields thiophene-methyl semicarbazide.
-
Alkylation forms N-alkyl oxadiazole derivatives.
Comparative Reactivity Table
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively combat various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of both furan and thiophene rings in 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea suggests potential for antimicrobial efficacy.
Anticancer Properties
The antiproliferative effects of oxadiazole derivatives have been extensively studied. In vitro assays reveal that compounds with similar structures inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism may involve the inhibition of key signaling pathways like PI3K and mTORC1. This positions the compound as a candidate for further development as an anticancer agent.
Other Biological Activities
Beyond antimicrobial and anticancer effects, the compound may also possess antifungal properties. Similar urea derivatives have been explored for their antifungal activity, indicating a broader spectrum of potential biological applications .
Applications in Materials Science
The unique structural characteristics of this compound allow for exploration in materials science. The combination of furan and oxadiazole rings can be utilized as building blocks for novel polymers with specific functionalities. Research could investigate the potential for creating materials with enhanced electronic or optical properties.
Agricultural Chemistry
Given the known biological activities associated with oxadiazole and thiophene moieties, there is potential for this compound to be investigated for herbicidal or insecticidal properties. Compounds containing these moieties have been used in various herbicides and pesticides, suggesting avenues for agricultural applications .
Mechanism of Action
The mechanism of action of 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
NK-252
- Structure : 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea.
- Key Differences : Replaces thiophen-2-ylmethyl with pyridin-2-ylmethyl.
- Activity: Acts as an NRF2 activator, reducing liver fibrosis markers (COL1A1, TIMP-1) and serum aminotransferase levels in preclinical models .
LMM11
Compound29
- Structure : 3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea.
- Key Differences : Oxazole replaces oxadiazole; branched alkyl chain on phenyl.
- Activity: Inhibits Th17 differentiation, suggesting immunomodulatory applications .
- Physicochemical Impact : The oxazole’s reduced polarity may alter metabolic stability compared to oxadiazole.
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Substituent Effects
- Furan-Oxadiazole Synergy : The 5-(furan-2-yl)-1,3,4-oxadiazole motif is recurrent in bioactive compounds, likely due to its planar structure and ability to engage π-π interactions with target enzymes .
- Thiophene vs.
- Urea Flexibility : The urea linker allows for diverse substitutions, enabling modulation of hydrogen-bonding capacity and steric effects. For example, NK-252’s pyridine group improves NRF2 binding, while thiophene may favor interactions with sulfur-dependent enzymes .
Biological Activity
The compound 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea , known for its potential biological activities, has garnered attention in pharmaceutical research. This article reviews its biological activity, focusing on synthesis, pharmacological properties, and case studies that highlight its therapeutic potential.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 285.26 g/mol
- CAS Number : 1414963-82-8
The compound features a unique combination of a furan ring, oxadiazole moiety, and thiophene structure, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to our target structure have shown effectiveness against various bacterial strains. A study demonstrated that derivatives of 1,3,4-oxadiazoles possess activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Anticancer Properties
The antiproliferative effects of oxadiazole derivatives have been extensively studied. In vitro assays reveal that compounds with similar structures inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). Notably, the compound's mechanism may involve the inhibition of key signaling pathways like PI3K and mTORC1 .
Case Study: Antiproliferative Activity
In a comparative study involving various oxadiazole derivatives:
- Compound A (similar structure) showed IC values ranging from 5.16 to 20 μM against multiple cancer cell lines.
- Compound B , a structural analogue, exhibited reduced toxicity while maintaining high antiproliferative activity .
Anti-inflammatory Effects
Compounds featuring the oxadiazole ring have also been associated with anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the oxadiazole or thiophene rings can significantly influence potency and selectivity:
- Substituent Variations : Modifications at the 2-position of the urea moiety have shown to enhance antiproliferative activity against certain cancer cell lines .
Table: Summary of Biological Activities
| Activity Type | Compound Type | Target Organisms/Cells | IC50/Effectiveness |
|---|---|---|---|
| Antimicrobial | Oxadiazole Derivatives | S. aureus, E. coli | Significant inhibition |
| Anticancer | Oxadiazole Derivatives | HCT116, MCF-7, A549 | IC50: 5.16 - 20 μM |
| Anti-inflammatory | Oxadiazole Compounds | Inflammatory pathways | Modulation observed |
Q & A
Q. How does the furan-2-yl substituent affect the compound’s electronic properties compared to phenyl analogs?
- Methodology : Compare HOMO-LUMO gaps via cyclic voltammetry (CV) and UV-Vis spectroscopy. Furan’s oxygen atom increases electron density, lowering oxidation potentials. DFT calculations (e.g., Mulliken charges) quantify charge distribution differences, which influence reactivity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
